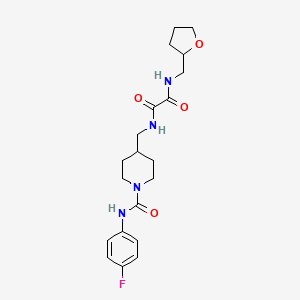
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27FN4O4 and its molecular weight is 406.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research.
Structural Characteristics
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Tetrahydrofuran moiety : A five-membered ether ring that may enhance solubility and bioavailability.
- Fluorophenyl group : The presence of fluorine can influence the compound's interaction with biological targets.
The molecular formula is C22H23FN4O5, with an approximate molecular weight of 406.458 g/mol.
Research indicates that this compound acts primarily as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is crucial in B-cell receptor signaling pathways, which are essential for the proliferation and survival of B-cells. By inhibiting BTK, this compound may hinder the growth of malignant B-cells, making it a candidate for treating conditions like chronic lymphocytic leukemia (CLL) and multiple myeloma.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : The compound has shown promising results against various cancer cell lines, indicating cytotoxic effects that warrant further exploration in clinical settings .
Immune Modulation
The inhibition of BTK not only affects cancer cells but also has implications for autoimmune diseases. By modulating B-cell activity, this compound could potentially be used to manage conditions characterized by excessive immune responses.
Comparative Analysis
To better understand the significance of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(2-fluorophenyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | C20H21FN4O3 | Different phenyl group; potential therapeutic uses |
| N1-(5-chloropyridin-2-yil)-N2-(4-(dimethylamino)carbonyl)-cyclohexane | C18H22ClN3O2 | Anti-clotting properties |
| N1-(5-chloropyridin-2-yil)-N2-(3-(dimethylamino)-phenyl)oxamide | C18H20ClN3O2 | Explored for anti-inflammatory effects |
The unique combination of functional groups in N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yil)methyl)oxalamide enhances its biological activity compared to these similar compounds.
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O4/c21-15-3-5-16(6-4-15)24-20(28)25-9-7-14(8-10-25)12-22-18(26)19(27)23-13-17-2-1-11-29-17/h3-6,14,17H,1-2,7-13H2,(H,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZOAOHDIAIAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














